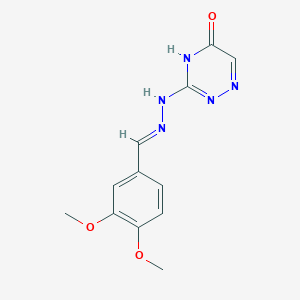
1-(3-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide, also known as FL-Pyrrolidine, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-(3-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamidene is not fully understood, but it is believed to work by inhibiting certain enzymes and pathways in the body. Specifically, 1-(3-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamidene has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in regulating gene expression. By inhibiting HDACs, 1-(3-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamidene may promote the expression of certain genes that have tumor-suppressing or anti-inflammatory effects.
Biochemical and Physiological Effects:
1-(3-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamidene has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-(3-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamidene can induce cell cycle arrest and apoptosis in cancer cells. 1-(3-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamidene has also been shown to inhibit the replication of certain viruses, including HIV and herpes simplex virus. In animal studies, 1-(3-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamidene has been shown to improve cognitive function and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(3-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamidene is its versatility in scientific research. It can be used in various fields, including cancer research, virology, and neuroscience. However, one of the limitations of 1-(3-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamidene is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for 1-(3-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamidene research. One area of interest is its potential use in combination with other drugs for cancer treatment. 1-(3-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamidene has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, researchers are exploring ways to improve the solubility of 1-(3-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamidene to make it more accessible for experimentation.
Conclusion:
In conclusion, 1-(3-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamidene is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its versatility and range of biochemical and physiological effects make it a valuable tool for researchers in various fields. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1-(3-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamidene involves the reaction of 3-fluoroaniline with N-methylpyrrolidine-2,5-dione in the presence of a reducing agent. The reaction results in the formation of 1-(3-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamidene, which can be purified through recrystallization.
Applications De Recherche Scientifique
1-(3-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamidene has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, antiviral, and anti-inflammatory properties. 1-(3-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamidene has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-(3-fluorophenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2/c1-14-12(17)8-5-11(16)15(7-8)10-4-2-3-9(13)6-10/h2-4,6,8H,5,7H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCSZYCKELVXDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC(=O)N(C1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-chlorophenyl)ethyl]-5-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6030530.png)
![5-(1-ethyl-3-piperidinyl)-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6030533.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-5-indanamine](/img/structure/B6030541.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(2-chloro-3-quinolinyl)methylene]acetohydrazide](/img/structure/B6030544.png)
![2-{5-[(5-bromo-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B6030550.png)
![methyl 1-[N-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B6030554.png)
![2-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzamide](/img/structure/B6030569.png)
![1-[cyclohexyl(methyl)amino]-3-[2-methoxy-4-({methyl[2-(2-methyl-1H-imidazol-1-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6030579.png)
![N-{1-[1-(2-fluoro-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B6030584.png)

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-2-(3-thienyl)acetamide](/img/structure/B6030588.png)
![diisopropyl 5-[(3-methoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B6030593.png)
![2-{1-(3,5-dimethoxybenzyl)-4-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6030599.png)
